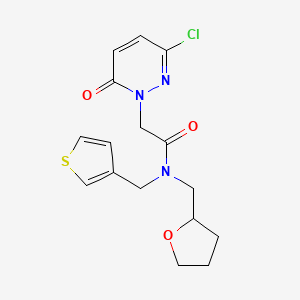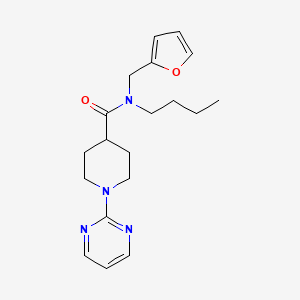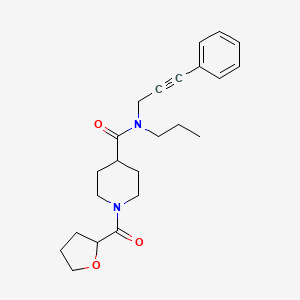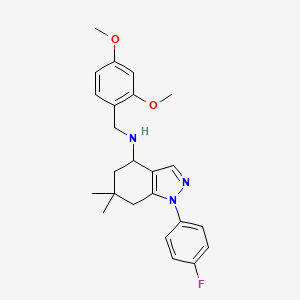![molecular formula C14H18ClN3O B4529791 N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine](/img/structure/B4529791.png)
N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine
Vue d'ensemble
Description
N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
The synthesis of N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids. The chlorophenyl group is introduced through a substitution reaction, where a chlorophenyl derivative reacts with the oxadiazole intermediate. The final step involves the alkylation of the amine group with a methylpropan-2-amine derivative under basic conditions .
Analyse Des Réactions Chimiques
N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Applications De Recherche Scientifique
N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The oxadiazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the oxadiazole ring or the amine group.
This compound: This compound has a similar oxadiazole ring but different aromatic or aliphatic groups attached to it.
Propriétés
IUPAC Name |
N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10(2)18(3)9-14-16-13(17-19-14)8-11-6-4-5-7-12(11)15/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKNBRVFLWCZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=NC(=NO1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B4529712.png)
![N'-cycloheptyl-N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N-methylsuccinamide](/img/structure/B4529714.png)
![4-(acetylamino)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]butanamide](/img/structure/B4529718.png)
![2-methyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B4529724.png)

![ethyl 4-(4-chlorobenzyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B4529764.png)
![2,4-dimethoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B4529768.png)

![N-(2-furylmethyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B4529785.png)


![4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[(1S)-1-phenylethyl]pyrimidin-2-amine](/img/structure/B4529800.png)
![(3-isopropoxypropyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B4529807.png)
![1-methyl-N-[3-(2-pyridinyl)propyl]-1H-1,2,3-benzotriazole-5-carboxamide trifluoroacetate](/img/structure/B4529819.png)
